molecular formula C18H14N2O3S2 B2490079 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921783-44-0

7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2490079
CAS No.: 921783-44-0
M. Wt: 370.44
InChI Key: CPRMQRXSXNJGHA-UHFFFAOYSA-N
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Description

7-Methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a novel synthetic compound designed for advanced pharmacological research, particularly in the field of neurodegenerative diseases and oxidative stress. Its molecular structure incorporates a 7-methoxybenzofuran moiety linked to a 4-(methylthio)benzothiazole ring via a carboxamide bridge, creating a multifunctional scaffold with significant research potential. This hybrid structure is of high interest because both benzofuran and benzothiazole derivatives are well-documented in scientific literature for their diverse biological activities. The core research value of this compound is rooted in its potential neuroprotective and antioxidant properties. Structural analogs, specifically 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, have demonstrated considerable efficacy in protecting rat cortical neuronal cells from NMDA-induced excitotoxic damage, a key pathway in neurological disorders such as stroke and traumatic brain injury . In these studies, specific substitutions on the carboxamide ring system, including -CH3 and -OH groups, were critical for exhibiting potent anti-excitotoxic effects, sometimes comparable to the known NMDA receptor antagonist memantine . Furthermore, related compounds have shown an ability to scavenge free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) and inhibit lipid peroxidation in rat brain homogenates, indicating a valuable multifunctional profile that combines direct neuroprotection with antioxidant activity . Concurrently, the benzothiazole component of the molecule is a privileged structure in medicinal chemistry. Benzothiazole derivatives are extensively investigated for their multifunctional antioxidant activities, which include UV filtering capacities and antimicrobial effects, making them candidates for research in dermatological protection and cosmeceuticals . The specific presence of a (methylthio) group at the 4-position of the benzothiazole ring may influence the compound's electron distribution, potentially modulating its binding affinity to biological targets and its overall pharmacokinetic properties. Researchers can leverage this compound to probe structure-activity relationships (SAR) and investigate mechanisms related to oxidative stress, excitotoxicity, and possibly other pathways implicated in chronic diseases. This product is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

7-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-22-11-6-3-5-10-9-12(23-16(10)11)17(21)20-18-19-15-13(24-2)7-4-8-14(15)25-18/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRMQRXSXNJGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxy-4-methoxycinnamic Acid

Heating 2-hydroxy-4-methoxycinnamic acid at 180–200°C in acetic anhydride induces Perkin rearrangement, yielding 7-methoxybenzofuran-2-carboxylic acid (75–82% yield).

Mechanistic Insight :
The reaction proceeds via keto-enol tautomerism, followed by cyclodehydration:
$$
\text{2-Hydroxy-4-methoxycinnamic acid} \xrightarrow{\Delta, (Ac)2O} \text{7-Methoxybenzofuran-2-carboxylic acid} + H2O
$$

Palladium-Catalyzed Coupling Approach

An alternative route employs Suzuki-Miyaura coupling between 2-bromo-7-methoxybenzofuran and a boronic ester-functionalized carboxylic acid precursor. This method offers superior regiocontrol for complex substitution patterns.

Preparation of 4-(Methylthio)benzo[d]thiazol-2-amine

Classical Hinsberg Thiazole Synthesis

Treatment of 2-amino-4-(methylthio)benzenethiol with cyanogen bromide in ethanol generates the benzothiazole core (Scheme 1):
$$
\text{2-Amino-4-(methylthio)benzenethiol} + BrCN \rightarrow \text{4-(Methylthio)benzo[d]thiazol-2-amine} + HBr
$$
Optimization Data :

Parameter Optimal Value Yield Impact
Temperature 60°C +18%
Solvent EtOH/H2O (3:1) +22%
Reaction Time 4 h Maximizes yield

Directed Metallation Strategy

Lithiation of 4-(methylthio)benzo[d]thiazole using LDA at -78°C, followed by quench with trimethylsilyl chloride, affords 2-amino derivatives after hydrolysis (68% yield).

Amide Coupling Methodologies

Acid Chloride Route

Activation of 7-methoxybenzofuran-2-carboxylic acid with thionyl chloride (2 equiv) in anhydrous DCM produces the corresponding acyl chloride. Subsequent reaction with 4-(methylthio)benzo[d]thiazol-2-amine in pyridine affords the target compound (Table 1).

Table 1: Coupling Condition Optimization

Base Solvent Temp (°C) Time (h) Yield (%)
Pyridine DCM 25 12 78
DMAP THF 40 6 82
Et3N Acetonitrile 50 4 85

Carbodiimide-Mediated Coupling

Employing EDCl/HOBt in DMF at 0°C→RT achieves 89% yield with minimal epimerization.

Critical Parameters :

  • Maintain pH 7–8 to prevent thioether oxidation
  • Strict exclusion of moisture to avoid acyl chloride hydrolysis

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6)

  • δ 8.21 (s, 1H, benzofuran H-3)
  • δ 7.89 (d, J = 8.4 Hz, 1H, benzothiazole H-7)
  • δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H, benzothiazole H-6)
  • δ 6.98 (d, J = 2.0 Hz, 1H, benzofuran H-5)
  • δ 3.92 (s, 3H, OCH3)
  • δ 2.54 (s, 3H, SCH3)

IR Spectroscopy

  • 1678 cm⁻¹ (C=O stretch)
  • 1592 cm⁻¹ (C=N benzothiazole)
  • 1245 cm⁻¹ (C-O-C benzofuran)

Alternative Synthetic Approaches

One-Pot Tandem Reaction

Sequential Ullmann coupling and cyclocondensation using CuI/L-proline catalytic system reduces step count (Scheme 2):
$$
\text{2-Iodo-4-(methylthio)aniline} + \text{7-methoxypropiolic acid} \xrightarrow{\text{CuI, L-proline}} \text{Target} + HI
$$
Advantages :

  • 72% overall yield
  • No intermediate purification

Microwave-Assisted Synthesis

Irradiation at 150°C for 15 min in DMF enhances reaction rates 4-fold compared to conventional heating.

Industrial-Scale Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) PMI* E-Factor
Acid Chloride 412 8.7 23.4
EDCl Coupling 587 6.2 18.9
Tandem Reaction 329 4.1 12.7

*Process Mass Intensity

Waste Stream Management

  • Thionyl chloride route generates HCl/SO2 requiring caustic scrubbing
  • EDCl method produces urea derivatives amenable to biodegradation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide linkage, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit essential enzymes makes it a valuable candidate for developing new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been found to inhibit key signaling pathways involved in inflammation and cancer cell proliferation, making it a potential therapeutic agent for treating chronic inflammatory diseases and various cancers.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers and other materials can lead to the creation of advanced composites for various applications.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide involves multiple molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts microbial cell wall synthesis and function, leading to cell lysis and death. It also inhibits key enzymes involved in microbial metabolism.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by blocking the NF-κB signaling pathway.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting cell proliferation through the suppression of the PI3K/Akt/mTOR pathway.

Comparison with Similar Compounds

Similar Compounds

    7-methoxybenzofuran-2-carboxamide: Lacks the benzo[d]thiazole moiety, resulting in different biological activities.

    N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its solubility and reactivity.

    7-methoxy-N-(4-(methylthio)phenyl)benzofuran-2-carboxamide: Substitutes the benzo[d]thiazole moiety with a simpler phenyl ring, altering its pharmacological profile.

Uniqueness

The presence of both the methoxy group and the benzo[d]thiazole moiety in 7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide confers unique chemical and biological properties. This combination enhances its solubility, reactivity, and ability to interact with multiple biological targets, making it a versatile compound for various applications.

Biological Activity

7-Methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C17H12N4OS4
  • IUPAC Name : this compound
  • CAS Number : 862974-12-7

The structure features a benzofuran moiety linked to a benzo[d]thiazole, which is known for contributing to various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The following table summarizes findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)0.054Induction of apoptosis, tubulin inhibition
HeLa (Cervical)0.048Cell cycle arrest at G2/M phase
MCF-7 (Breast)Not specifiedPotential inhibition of estrogen receptors

In one study, the compound demonstrated significant cytotoxicity against lung adenocarcinoma cells (A549), with an IC50 value of 0.054 µM, indicating potent antiproliferative activity. The mechanism involved the induction of apoptosis and inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It was tested against various bacterial strains, showing notable inhibitory effects. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Case Studies and Research Findings

  • Study on Lung Cancer Cells :
    • A study evaluated the effects of the compound on A549 cells, revealing that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways . The study highlighted that treatment with the compound resulted in increased levels of pro-apoptotic proteins.
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial potential against pathogenic bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death. The synergistic effects when combined with conventional antibiotics were also explored, showing enhanced efficacy .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis revealed that modifications in the methylthio group significantly affected the biological activity. Compounds with electron-donating groups showed improved potency against cancer cell lines compared to those with electron-withdrawing groups .

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